molecular formula C8H7BrClFO B6293533 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene CAS No. 2379322-10-6

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene

Cat. No.: B6293533
CAS No.: 2379322-10-6
M. Wt: 253.49 g/mol
InChI Key: SRRKYVLNBKABMI-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a halogenated aromatic compound with a methoxymethyl substituent. Its molecular formula is C₈H₇BrClFO, and it is structurally characterized by bromo, chloro, fluoro, and methoxymethyl groups at positions 1, 4, 3, and 2, respectively. This compound is primarily used in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its versatile reactivity and functional group diversity .

Properties

IUPAC Name

1-bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO/c1-12-4-5-6(9)2-3-7(10)8(5)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRKYVLNBKABMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=CC(=C1F)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the halogenation of a suitable benzene derivative. For example, starting with 4-chloro-3-fluoro-2-(methoxymethyl)benzene, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar halogenation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, safety measures are crucial due to the hazardous nature of the reagents and intermediates involved.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the electron-withdrawing halogen atoms activate the benzene ring towards nucleophilic attack. In coupling reactions, the compound acts as an electrophile, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-Bromo-4-fluoro-2-methoxybenzene (Similarity: 0.88) :
    This compound lacks the chloro and methoxymethyl groups. The methoxy group at position 2 donates electron density via resonance, increasing aromatic ring reactivity toward electrophilic substitution compared to the methoxymethyl group in the target compound, which has a steric bulkier structure .
  • 1-Bromo-2,3-difluoro-4-methoxybenzene (Similarity: 0.91) :
    The difluoro substitution enhances electron-withdrawing effects, reducing nucleophilic aromatic substitution (NAS) rates compared to the target compound’s mixed chloro-fluoro substitution .

Functional Group Diversity

  • 1-Bromo-5-chloro-3-fluoro-2-iodobenzene :
    The iodine substituent introduces heavier atom effects, altering crystallinity and UV absorption properties. However, iodine’s poor leaving-group ability limits utility in cross-coupling reactions compared to bromine in the target compound .

Data Tables

Table 1: Physical and Chemical Properties of Selected Compounds

Compound Name Molecular Weight Purity Key Substituents Similarity Score
1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene 252.5 Not reported Br, Cl, F, CH₂OCH₃ Reference
1-Bromo-4-fluoro-2-methoxybenzene 204.0 98% Br, F, OCH₃ 0.88
1-Bromo-2,3-difluoro-4-methoxybenzene 236.0 Not reported Br, 2F, OCH₃ 0.91
1-Bromo-3-chloro-4-(methylthio)benzene 237.5 Not reported Br, Cl, SCH₃ Not reported

Table 2: Reactivity Comparison

Compound Name Electrophilic Reactivity NAS Activity Cross-Coupling Utility
This compound Moderate (Cl/F EWG) High (Br) High (Suzuki, Buchwald)
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Low (CF₃O EWG) Moderate Moderate
1-Bromo-4-ethoxy-2,3-difluorobenzene Low (2F EWG) Low Low

Biological Activity

1-Bromo-4-chloro-3-fluoro-2-(methoxymethyl)benzene is a polyhalo-substituted aromatic compound with significant implications in medicinal chemistry and organic synthesis. Its unique structure, characterized by multiple halogen atoms and a methoxymethyl group, suggests diverse biological activities. This article reviews its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential applications in drug development.

  • Molecular Formula : C9H8BrClF
  • Molecular Weight : 253.5 g/mol
  • Structure : The compound features a benzene ring substituted with bromine, chlorine, fluorine, and a methoxymethyl group, enhancing its reactivity and interaction with biological targets.

This compound primarily acts as a precursor in the synthesis of phenanthridines through Suzuki coupling reactions. The biphenyls formed from such reactions are known to exhibit various biological activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 0.5 to 8 μg/mL against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis. These values suggest significant efficacy against resistant pathogens.
CompoundMIC (μg/mL)Target Pathogen
This compound0.5 - 8MRSA, M. tuberculosis

Cytotoxicity and Anticancer Potential

The compound has demonstrated cytotoxic effects on various cancer cell lines. For example:

  • Inhibition of Cell Proliferation : Phenanthridine derivatives synthesized from this compound showed potent inhibitory effects on breast cancer cell lines (MDA-MB-231), with IC50 values as low as 0.126 μM. This indicates potential for developing new anticancer agents.
Cell LineIC50 (μM)Treatment Comparison
MDA-MB-2310.126Superior to 5-Fluorouracil

Antimicrobial Efficacy Against MRSA

A study evaluated the synthesized derivatives of the compound against MRSA strains, reporting MIC values between 4–8 μg/mL. These findings highlight the potential for further development as antibacterial drugs targeting resistant strains.

Cytotoxicity in Cancer Models

In vitro studies demonstrated that phenanthridine derivatives derived from the compound inhibited MDA-MB-231 cell growth significantly more than standard treatments like 5-Fluorouracil, reinforcing its potential in cancer therapy.

Pharmacokinetics

The pharmacokinetic profile of related compounds suggests moderate exposure with favorable bioavailability characteristics. For instance:

  • Oral Bioavailability : Compounds derived from similar structures exhibited around 31.8% oral bioavailability.
  • Toxicity Levels : Acceptable toxicity levels were noted at high doses (up to 800 mg/kg) in animal models.

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